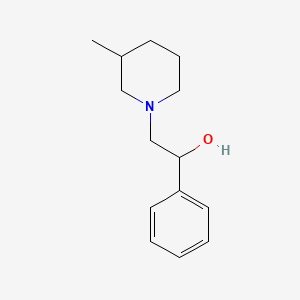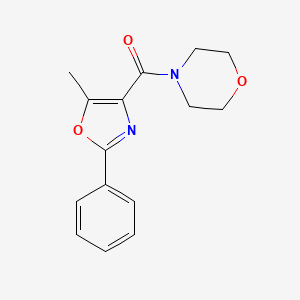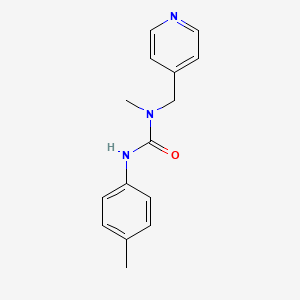![molecular formula C12H9FO2S B7469058 [1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)
[1,1'-Biphenyl]-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-sulfonyl fluoride: is an organic compound with the molecular formula C12H9FO2S It is a sulfonyl fluoride derivative of biphenyl, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-sulfonyl fluoride typically involves the reaction of biphenyl with sulfonyl fluoride reagents. One common method is the direct fluorination of biphenyl sulfonates or sulfonic acids using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-sulfonyl fluoride may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of phase transfer catalysts can also enhance the reaction rate and selectivity, making the process more viable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents like H2O2 or KMnO4 in aqueous or organic solvents.
Major Products:
Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: Sulfonyl hydride derivatives.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-2-sulfonyl fluoride is used as a building block in organic synthesis, particularly in the development of sulfonyl-containing compounds. It serves as a precursor for the synthesis of various functionalized biphenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .
Biology: In biological research, [1,1’-Biphenyl]-2-sulfonyl fluoride is employed as a probe for studying enzyme mechanisms and protein interactions. Its ability to form stable covalent bonds with specific amino acid residues makes it useful in the design of enzyme inhibitors and activity-based probes .
Medicine: The compound’s potential as a pharmacophore has been explored in the development of novel therapeutic agents. Its derivatives have shown promise in targeting specific enzymes and receptors, making it a valuable scaffold in drug discovery .
Industry: In industrial applications, [1,1’-Biphenyl]-2-sulfonyl fluoride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes, including polymerization and surface modification .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids, proteins, and other biomolecules. This covalent modification can inhibit enzyme activity, alter protein function, or modulate signaling pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit serine proteases and other enzymes by covalently modifying the active site residues.
Proteins: It can interact with specific amino acid residues in proteins, leading to changes in protein structure and function.
Signaling Pathways: By modifying key signaling proteins, [1,1’-Biphenyl]-2-sulfonyl fluoride can influence cellular signaling pathways and biological processes
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-sulfonyl fluoride: Another sulfonyl fluoride derivative of biphenyl with similar reactivity but different substitution pattern.
Sulfonyl Chlorides: Compounds like benzenesulfonyl chloride, which have similar reactivity but different leaving groups.
Sulfonyl Hydrides: Compounds like benzenesulfonyl hydride, which are reduction products of sulfonyl fluorides.
Uniqueness: [1,1’-Biphenyl]-2-sulfonyl fluoride is unique due to its specific substitution pattern on the biphenyl ring, which can influence its reactivity and selectivity in chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
2-phenylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTYIIAAAZPIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)



![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)


![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)



![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
